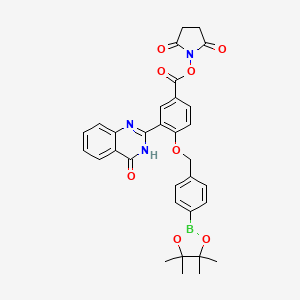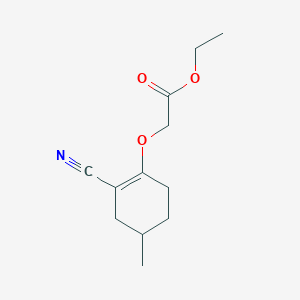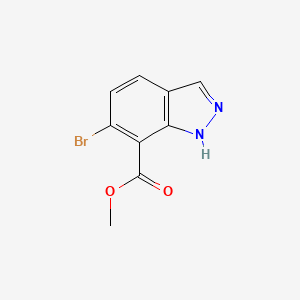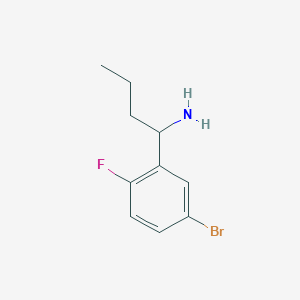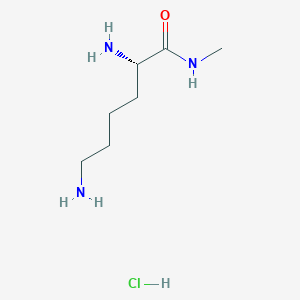
(S)-2,6-Diamino-N-methylhexanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,6-Diamino-N-methylhexanamidehydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups and a methylated amide group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diamino-N-methylhexanamidehydrochloride typically involves multiple steps. One common method starts with the protection of the amino groups, followed by the introduction of the methyl group through alkylation. The final step involves deprotection and conversion to the hydrochloride salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. These reactors allow precise control over reaction conditions, ensuring consistent quality and scalability. The process may also include purification steps such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,6-Diamino-N-methylhexanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert any oxidized forms back to the original amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce a variety of alkylated amines.
Applications De Recherche Scientifique
(S)-2,6-Diamino-N-methylhexanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2,6-Diamino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, potentially altering their structure and function. This interaction can affect various biological pathways, making the compound useful in studying enzyme mechanisms and protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diaminohexanamide derivatives and methylated amides. Examples are:
- (S)-2,6-Diaminohexanamide
- N-methylhexanamide
- 2,6-Diamino-N-methylhexanamide
Uniqueness
What sets (S)-2,6-Diamino-N-methylhexanamidehydrochloride apart is its specific stereochemistry and the presence of both amino and methylated amide groups. This unique combination allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C7H18ClN3O |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-methylhexanamide;hydrochloride |
InChI |
InChI=1S/C7H17N3O.ClH/c1-10-7(11)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3,(H,10,11);1H/t6-;/m0./s1 |
Clé InChI |
DLRGPIZMZGGDCT-RGMNGODLSA-N |
SMILES isomérique |
CNC(=O)[C@H](CCCCN)N.Cl |
SMILES canonique |
CNC(=O)C(CCCCN)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





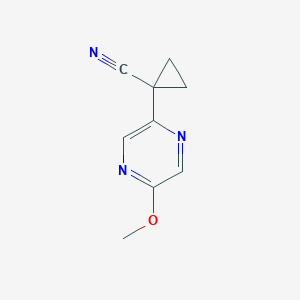
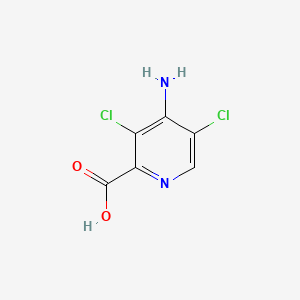
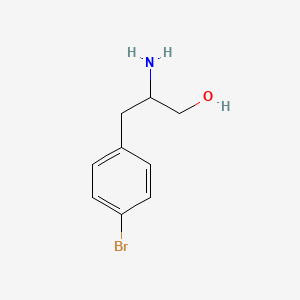
![(6-Bromoimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13036998.png)
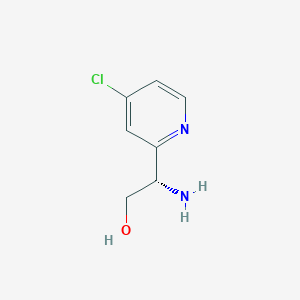
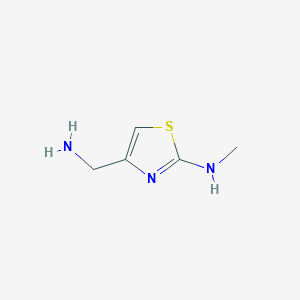
![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
